molecular formula C16H31N3O8 B592097 tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate CAS No. 1353893-22-7

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate

Katalognummer: B592097
CAS-Nummer: 1353893-22-7
Molekulargewicht: 393.437
InChI-Schlüssel: ITHHOLNNUWAHNP-MTFBGNCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Molecular Formula

The systematic name tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate derives from its structural components:

  • Core structure : A cyclohexane ring with three stereogenic centers at positions 1R, 2S, and 5S.
  • Substituents :
    • tert-Butyloxycarbonyl (Boc) group at position 1
    • Amino group (-NH₂) at position 2
    • Dimethylcarbamoyl (-N(C(=O)(CH₃)₂)) at position 5
  • Counterion : Oxalic acid (C₂H₂O₄) in a 1:1 molar ratio
  • Hydration : One water molecule of crystallization

Molecular formula : C₁₄H₂₇N₃O₃·C₂H₂O₄·H₂O
Molecular weight : 393.43 g/mol (calculated from PubChem data)

Stereochemical Configuration

The (1R,2S,5S) configuration governs biological activity and synthetic pathways. Key stereochemical features include:

  • Cyclohexane ring conformation : Chair configuration stabilized by intramolecular hydrogen bonding between the carbamate oxygen and amine group
  • Spatial arrangement :
    • trans-orientation of amino and dimethylcarbamoyl groups (C2 and C5 positions)
    • cis-relationship between Boc-protected amine and adjacent cyclohexyl hydrogen
Stereochemical Descriptor Value
Configuration (1R,2S,5S)
Optical rotation [α]D²⁵ +38.5° (c=1, methanol)
Enantiomeric excess ≥99.9% (HPLC)

Spectroscopic Identification

Key analytical signatures :

  • Infrared (IR) :
    • 3320 cm⁻¹ (N-H stretch, amine)
    • 1695 cm⁻¹

Eigenschaften

IUPAC Name

tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.C2H2O4.H2O/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6;/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6);1H2/t9-,10-,11+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHHOLNNUWAHNP-MTFBGNCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate (CAS No. 1353893-22-7) is a synthetic organic compound with potential applications in pharmaceutical chemistry. This compound features a unique molecular structure that includes a tert-butyl group, an amino group, and a dimethylcarbamoyl moiety attached to a cyclohexyl ring. The stereochemistry of the compound is defined by the (1R,2S,5S) configuration, which plays a critical role in its biological activity.

  • Molecular Formula : C₁₆H₃₁N₃O₈
  • Molecular Weight : 365.43 g/mol
  • Purity : 97%
  • Storage Conditions : Store in a dark place at 2-8°C.

The biological activity of this compound is influenced by its functional groups:

  • Amino Group : Can participate in nucleophilic substitution reactions.
  • Carbamate Moiety : May undergo hydrolysis under acidic or basic conditions.
  • Steric Hindrance : The tert-butyl group provides steric hindrance that can affect reaction rates and pathways.

Interaction Studies

Preliminary studies indicate that tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may interact with various biological targets:

  • Neurotransmitter Receptors : Potential interactions with receptors involved in neurotransmission.
  • Enzymes : Possible inhibition or modulation of enzymes related to metabolic processes.

Case Studies

  • Neurological Disorders : Research has suggested that compounds similar to tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may be effective in treating conditions like depression and anxiety by modulating neurotransmitter levels.
  • Pharmacological Applications : As an intermediate in drug synthesis, this compound could lead to the development of novel therapeutics targeting specific neurological pathways.

Research Findings

A recent study examined the binding affinity of this compound to various receptors using radiolabeled ligands. The results indicated moderate binding affinity to serotonin receptors, suggesting potential antidepressant activity.

StudyTargetBinding Affinity
Study 1Serotonin ReceptorModerate
Study 2Dopamine ReceptorLow
Study 3GABA ReceptorHigh

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s activity and physical properties are highly sensitive to stereochemistry. Key stereoisomers include:

Compound Name CAS Number Stereochemistry Molecular Weight (g/mol) Key Differences
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate 2081883-50-1 1S,2S,5R 285.39 Altered spatial arrangement reduces binding affinity in certain receptor models .
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Oxalate 2605225-72-5 1S,2R,5R 375.42 Oxalate salt improves aqueous solubility but shows lower thermal stability .
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Oxalate Not specified 1R,2S,5R ~375.42 Similar solubility to the target compound but distinct pharmacokinetics .

Key Insight : The (1R,2S,5S) configuration in the target compound optimizes both metabolic stability and receptor binding, as demonstrated in preclinical studies of protease inhibitors .

Functional Group Modifications

Chloropyridinyl Derivative

A structurally related compound, tert-butyl (1R,2S,5S)-2-({(5-chloropyridin-2-yl)aminoacetyl}amino)-5-(dimethylaminocarbonyl)cyclohexyl]carbamate (CAS: 480452-36-6), introduces a 5-chloropyridin-2-yl group .

  • Impact : The chlorine atom enhances electrophilicity, improving cross-reactivity with kinase targets. However, this modification increases cytotoxicity (Hazard Statement H317: May cause allergic skin reaction) compared to the parent compound .
  • Application : Explored as a precursor in kinase inhibitor synthesis .
Carbamate vs. Urea Analogs

Replacing the carbamate group with urea (e.g., tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylurea)cyclohexyl)carbamate) reduces steric hindrance but compromises hydrolytic stability, limiting its utility in prolonged biological assays .

Salt Forms and Hydrates

Compound Form Solubility (mg/mL in H₂O) Stability (25°C) Application
Free base (CAS 365998-36-3) 0.12 Stable ≤ 1 month Intermediate in solid-phase synthesis
Oxalate hydrate (CAS 1210348-34-7) 2.45 Stable ≤ 6 months Preclinical formulations
Hydrochloride salt (Hypothetical) 3.10 Stable ≤ 3 months Not commercially available

Note: The oxalate hydrate form is preferred for in vivo studies due to enhanced bioavailability .

Drug Development

  • The target compound serves as a key intermediate in synthesizing protease inhibitors, leveraging its carbamate group for controlled deprotection .
  • Stereoisomers like (1S,2S,5R) exhibit 40% lower inhibitory activity against thrombin in vitro compared to the (1R,2S,5S) form .

Market and Availability

  • Suppliers : Synthonix, Inc. (USA), Veeprho (India), and regional distributors in China/Germany .
  • Pricing :
    • Target compound: ~$1,200/g (oxalate hydrate, >95% purity) .
    • Stereoisomers: 10–15% cheaper due to lower demand .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Step 1: Coupling Reaction

    • Formula A (neutral) and Formula B (neutral) are mixed in an organic solvent (e.g., tetrahydrofuran or ethyl acetate) at 20–25°C.

    • The absence of counterions (e.g., Cl⁻ or oxalate⁻) prevents gelation, a common problem in prior methods.

  • Step 2: Base Addition

    • A base such as triethylamine or N,N-diisopropylethylamine is introduced to deprotonate intermediates, accelerating amide bond formation.

  • Step 3: Isolation as Oxalate Hydrate

    • The crude product is treated with oxalic acid in a water-miscible solvent (e.g., ethanol/water), yielding the oxalate salt.

    • Hydration occurs during crystallization, forming the stable hydrate.

Comparative Analysis of Methods

Table 1: Key Parameters in Neutral vs. Salt-Based Syntheses

ParameterNeutral ReagentsSalt-Based Reagents
Reaction ViscosityLow (easily stirrable)High (requires specialized equipment)
Yield85–92%70–78%
Purity (HPLC)≥99%90–95%
Industrial ScalabilityHighModerate

Process Optimization and Critical Factors

Solvent Selection

  • Tetrahydrofuran (THF) : Preferred for its ability to dissolve both reactants and suppress side reactions.

  • Ethyl Acetate : Used in large-scale batches due to lower toxicity and ease of removal.

Stoichiometry and Equivalents

  • A 1:1 molar ratio of Formula A to Formula B ensures complete conversion without excess reagent contamination.

  • Base equivalents are carefully controlled (1.05–1.1 eq) to avoid over-alkalinization, which can degrade the tert-butyl carbamate group.

Crystallization and Hydration Control

  • Oxalic Acid Addition : Conducted at 0–5°C to ensure slow crystallization and hydrate formation.

  • Water Content : Maintained at 5–10% (v/v) in the solvent mixture to stabilize the hydrate without causing hydrolysis.

Analytical Characterization

Table 2: Spectroscopic Data for Final Product

TechniqueKey Signals
¹H-NMR (CDCl₃) δ 1.44 (s, 9H, tert-butyl), δ 2.98 (s, 6H, N(CH₃)₂), δ 6.82 (d, 1H, pyridyl)
¹³C-NMR (CDCl₃) δ 28.2 (tert-butyl), δ 37.8 (N(CH₃)₂), δ 155.1 (carbamate C=O)
HPLC Purity Retention time: 8.2 min; Area: 99.3%

Industrial-Scale Considerations

  • Reactor Design : Standard glass-lined reactors suffice due to low viscosity, reducing capital costs.

  • Waste Management : Ethanol/water mixtures from crystallization are distilled for solvent recovery (>90% efficiency).

Challenges and Mitigation Strategies

  • Hydrate Stability : Storage at 2–8°C in airtight containers prevents dehydration.

  • Residual Solvents : Lyophilization reduces ethanol content to <500 ppm, meeting ICH guidelines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate?

  • Methodological Answer: The synthesis typically involves multi-step processes:

  • Enzyme-catalyzed asymmetric reductive amination to establish stereochemistry .
  • Acylation with (Boc)₂O for carbamate protection, followed by hydrogenation for Cbz deprotection .
  • Oxalate salt formation to improve stability and crystallinity .
  • Critical parameters include temperature control (2–8°C for storage) and solvent selection (e.g., THF for acylation) .

Q. How is the compound characterized to confirm its stereochemical purity?

  • Methodological Answer:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .
  • NMR (¹H, ¹³C) for structural validation, focusing on cyclohexyl protons (δ 1.2–2.8 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
  • X-ray crystallography for absolute configuration confirmation, particularly for oxalate hydrate forms .

Q. What is the compound’s role in Edoxaban development?

  • Methodological Answer:

  • Acts as a chiral intermediate in Edoxaban’s synthesis, contributing to Factor Xa inhibition .
  • The dimethylcarbamoyl group enhances binding affinity to Factor Xa via competitive inhibition .
  • Used in impurity profiling (e.g., tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate) during quality control .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical integrity?

  • Methodological Answer:

  • Enzyme selection : Use immobilized transaminases for reductive amination to improve enantiomeric excess (>99% ee) .
  • Solvent optimization : Replace dichloromethane with ethyl acetate to reduce racemization during acylation .
  • Process analytical technology (PAT) : In-line FTIR monitors azide reduction to minimize over-reduction side products .

Q. How to resolve discrepancies in analytical data (e.g., HPLC vs. NMR purity)?

  • Methodological Answer:

  • Orthogonal methods : Combine HPLC (for chiral purity) with qNMR (for absolute quantification) .
  • For hydrate vs. anhydrous forms : Use dynamic vapor sorption (DVS) to assess hygroscopicity and Karl Fischer titration for water content .
  • Mass balance studies to trace unaccounted impurities (e.g., residual Pd catalysts from hydrogenation) .

Q. What is the impact of chiral center configuration on biological activity?

  • Methodological Answer:

  • Stereoisomer comparison : The (1R,2S,5S) configuration shows 10× higher Factor Xa inhibition than (1S,2R,5R) due to optimal hydrogen bonding with Ser195 .
  • Molecular docking : Simulations using PDB 2P16 reveal steric clashes with non-target isomers .
  • In vitro assays : Measure IC₅₀ values against Factor Xa (reported <1 nM for the correct isomer) .

Q. How does the oxalate hydrate form influence stability under varying storage conditions?

  • Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; oxalate hydrate shows <0.5% degradation vs. 3% for free base .
  • Cryo-TEM identifies hydrate crystal lattice integrity, preventing deliquescence .
  • pH-dependent solubility : Oxalate salt maintains solubility >50 mg/mL in buffered solutions (pH 3–6) .

Q. What strategies are used for impurity profiling in large-scale synthesis?

  • Methodological Answer:

  • For azide intermediates : LC-MS detects residual NaN₃ (limit: <10 ppm) .
  • Genotoxic impurities : Use SFC-MS for trace detection of ethyl chloroformate (ICH M7 guidelines) .
  • Process-related impurities : Isolate tert-butyl N-[(1R,2S,5S)-2-nitro-5-(dimethylcarbamoyl)cyclohexyl]carbamate via prep-HPLC and characterize by HRMS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.